molecular formula C14H18N2O6S B2451619 N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid CAS No. 205641-49-2

N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid

Cat. No.: B2451619
CAS No.: 205641-49-2
M. Wt: 342.37
InChI Key: QLUPBBMESKFCRZ-UHFFFAOYSA-N
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Description

N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid is a chemical compound with the molecular formula C14H18N2O6S and a molecular weight of 342.37 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with 4-aminophenylsuccinamic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid
  • N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinimide
  • N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinyl chloride

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research applications, particularly in the study of protein interactions and the development of new therapeutic agents .

Biological Activity

N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

  • Molecular Formula: C14H18N2O6S
  • Molecular Weight: 342.37 g/mol
  • Structure: The compound features a succinamic acid backbone with a morpholine-4-sulfonyl group attached to the phenyl ring, contributing to its unique reactivity and biological interactions .

Biological Activities

This compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
  • Analgesic Properties : The compound has shown promise in pain modulation, suggesting its utility in pain management therapies .
  • Enzyme Inhibition : It interacts with various enzymes, altering their activity and function, which is crucial for its therapeutic potential .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets, including:

  • Enzymes : The sulfonamide moiety facilitates strong interactions with active sites of enzymes, while the morpholine ring enhances binding affinity .
  • Receptors : Interaction studies suggest it may affect receptors involved in pain and inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
4-(Phenylsulfonyl)morpholineC10H13NO3SSimpler structure lacking succinamic acid component
N-(4-Sulfamoylphenyl)glycineC9H10N2O3SContains glycine instead of succinamic acid
N-(p-Toluenesulfonyl)glycineC9H11NO3SSimilar sulfonamide but different amino acid

This compound's unique combination of functionalities allows it to engage with a broader range of biological targets compared to these similar compounds .

Case Studies and Research Findings

Several research studies have explored the biological implications of this compound:

  • Study on Inflammatory Pathways : A study demonstrated that this compound significantly reduced markers of inflammation in vitro. This suggests its potential application in treating inflammatory diseases .
  • Pain Modulation Research : Another investigation focused on the analgesic properties of the compound, revealing that it effectively reduced pain responses in animal models, indicating its potential for development into a pain relief medication .

Properties

IUPAC Name

4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)23(20,21)16-7-9-22-10-8-16/h1-4H,5-10H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUPBBMESKFCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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